molecular formula C14H13F3N2OS B2527360 N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-3-(trifluoromethyl)benzamide CAS No. 863512-52-1

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-3-(trifluoromethyl)benzamide

Cat. No.: B2527360
CAS No.: 863512-52-1
M. Wt: 314.33
InChI Key: QWUJJPQZGYOQHI-UHFFFAOYSA-N
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Description

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-3-(trifluoromethyl)benzamide is a benzamide derivative featuring a 2-methylthiazole moiety linked via an ethyl group to a 3-(trifluoromethyl)benzamide scaffold. This compound shares structural motifs common in medicinal and agrochemical research, including the trifluoromethyl group (imparting metabolic stability and lipophilicity) and the thiazole ring (a heterocycle with diverse bioactivity).

Properties

IUPAC Name

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2OS/c1-9-19-12(8-21-9)5-6-18-13(20)10-3-2-4-11(7-10)14(15,16)17/h2-4,7-8H,5-6H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWUJJPQZGYOQHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CCNC(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-3-(trifluoromethyl)benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as 2-aminothiophenol and α-haloketones under acidic conditions.

    Attachment of the Ethyl Group: The ethyl group is introduced via alkylation reactions using ethyl halides in the presence of a base such as potassium carbonate.

    Formation of the Benzamide Structure: The benzamide moiety is formed by reacting 3-(trifluoromethyl)benzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with the thiazole derivative to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that compounds with thiazole rings exhibit significant antimicrobial properties. N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-3-(trifluoromethyl)benzamide has been evaluated for its efficacy against various bacterial and fungal strains. In vitro studies have shown that thiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi such as Aspergillus niger and Candida albicans .

1.2 Anticancer Potential

The compound's structural features suggest potential anticancer activity. Similar thiazole derivatives have demonstrated the ability to inhibit the proliferation of cancer cell lines, including breast cancer (MCF7) and others . Molecular docking studies indicate that these compounds may interact with specific receptors involved in cancer cell signaling pathways, leading to apoptosis or growth inhibition .

1.3 Anti-inflammatory Effects

Thiazole-containing compounds are also known for their anti-inflammatory properties. The mechanism of action often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This suggests that this compound may be explored further for therapeutic applications in inflammatory diseases.

Agricultural Applications

2.1 Pesticidal Properties

Research has indicated that thiazole derivatives can serve as effective agrochemicals. The compound has been investigated for its potential use as a pesticide due to its ability to disrupt pest metabolism or reproduction . Its trifluoromethyl group enhances lipophilicity, which may improve penetration into plant tissues or pest organisms.

2.2 Plant Growth Regulation

Some studies suggest that compounds similar to this compound can enhance plant vigor and yield by modulating growth pathways . This application is particularly relevant in sustainable agriculture practices where chemical inputs are minimized.

Biochemical Research

3.1 Enzyme Interaction Studies

The biochemical properties of this compound allow it to interact with various enzymes and proteins. It may act as an inhibitor or modulator of enzyme activity, influencing metabolic pathways crucial for cellular function . Understanding these interactions can lead to insights into disease mechanisms and potential therapeutic targets.

3.2 Molecular Mechanism Exploration

Ongoing research aims to elucidate the molecular mechanisms by which this compound exerts its biological effects. Studies involving molecular docking and dynamics simulations are essential for predicting binding affinities and elucidating target interactions .

Mechanism of Action

The mechanism of action of N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The thiazole ring and trifluoromethyl group contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Features
Compound Name/Class Core Structure Key Substituents Biological Relevance Reference
Target Compound Benzamide + thiazole-ethyl 3-(trifluoromethyl), 2-methylthiazole Potential antimicrobial/kinase inhibition (inferred) -
Triazole-thiones [7–9] (e.g., [7]) 1,2,4-Triazole-thione Phenylsulfonyl, 2,4-difluorophenyl Antifungal/antibacterial
FTBU-1 () Urea + benzimidazole-thiazole 3-Fluorophenyl, 1,3-thiazol-4-yl D3 receptor ligand
3a and 3b () Benzamide + piperazine-ether Thiophen-3-yl, 3-cyanophenyl/trifluoromethylphenyl CNS-targeted ligands
Patent-excluded benzamides () Benzamide + thiazolylmethylthio Pyridinylamino, trifluoromethyl Excluded from anticancer claims

Key Observations :

  • Thiazole vs. Triazole : The target compound’s thiazole ring (5-membered, S/N-containing) contrasts with triazole-thiones’ 1,2,4-triazole core (3 N atoms). Triazoles exhibit tautomerism (thione-thiol equilibrium), affecting reactivity and binding .
  • Trifluoromethyl Positioning : The 3-(trifluoromethyl) group on the benzamide enhances electron-withdrawing effects compared to 4-(trifluoromethyl) in impurities (), altering solubility and target affinity .
  • Linker Diversity : The ethyl-thiazole linker in the target compound differs from piperazine-ether (3a/3b) or thioether (patent-excluded analogs), impacting conformational flexibility and pharmacokinetics .

Key Findings :

  • The target compound’s trifluoromethyl group would show distinct ¹⁹F NMR signals (δ −60 to −70 ppm) and ¹³C signals for CF₃ (quartet, ~120 ppm).
  • Unlike triazole-thiones [7–9], the target lacks a C=S group, avoiding tautomeric complexity .

Biological Activity

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-3-(trifluoromethyl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activity of this compound, supported by various studies and data.

Chemical Structure

The compound features a thiazole moiety, which is known for its diverse biological properties. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's bioavailability and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) indicates that the presence of the thiazole ring is crucial for anticancer activity. In particular:

  • Cytotoxicity : Compounds structurally related to this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, including HT29 (colon cancer) and Jurkat (leukemia) cells .
CompoundCell LineIC50 (µg/mL)
9HT291.61 ± 1.92
10Jurkat1.98 ± 1.22

Anti-inflammatory Activity

The compound has also shown promise as an anti-inflammatory agent. Thiazole derivatives are known to inhibit nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key mediators in inflammatory processes:

  • Inhibition of iNOS and COX-2 : Studies demonstrated that related compounds significantly reduced mRNA expression of iNOS and COX-2 in LPS-stimulated macrophages, indicating potential therapeutic applications for inflammatory diseases .

The proposed mechanism of action for this compound involves:

  • Hydrophobic Interactions : The trifluoromethyl group likely facilitates strong hydrophobic interactions with target proteins.
  • Molecular Docking Studies : These studies suggest that the compound binds effectively to active sites of enzymes like iNOS and COX-2, inhibiting their activity and thus reducing inflammation .

Case Studies

Several case studies have documented the biological activity of thiazole derivatives similar to this compound:

  • Study on Antitumor Effects : A study showed that a thiazole derivative exhibited potent antitumor effects in vivo, leading to significant tumor regression in mice models .
  • Inflammation Models : In models of acute inflammation, compounds similar to this compound demonstrated reduced edema and inflammatory markers compared to controls .

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